

Technical Monograph: 2-Bromooctanoyl Chloride

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Compound of Interest

Compound Name: 2-bromooctanoyl Chloride

CAS No.: 42768-44-5

Cat. No.: B8699516

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Chemical Identity, Reactivity Profiles, and Applications in Medicinal Chemistry

Executive Summary

2-Bromooctanoyl chloride (CAS: 42768-44-5) serves as a critical bifunctional electrophile in synthetic medicinal chemistry. Characterized by a highly reactive acyl chloride terminus and a sterically accessible

-bromo motif, it functions as a "linchpin" reagent for introducing lipophilic octanoyl chains while retaining a site for secondary nucleophilic derivatization. This guide analyzes its physiochemical properties, dual-mode reactivity, and utility in lipid-drug conjugation (LDC) and peptidomimetic synthesis.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

2-Bromooctanoyl chloride is an

-haloacyl halide. Unlike simple fatty acid chlorides, the electron-withdrawing bromine atom at the C2 position significantly increases the electrophilicity of the carbonyl carbon while

simultaneously activating the C2 position for

displacement post-acylation.



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Synthesis & Manufacturing Logic

The industrial and laboratory synthesis of **2-bromooctanoyl chloride** typically follows a two-stage protocol starting from octanoic acid. This pathway is preferred over direct radical halogenation of octanoyl chloride to ensure regioselectivity at the

-position.

Stage 1: Hell-Volhard-Zelinsky (HVZ) Bromination

Octanoic acid is treated with elemental bromine (

) and a catalytic amount of phosphorus tribromide (

). The reaction proceeds via the enol form of the acyl bromide intermediate, ensuring exclusive

-bromination.

- Precursor: 2-Bromooctanoic acid (CAS: 2623-82-7) [2].

Stage 2: Acyl Chloride Formation

The isolated 2-bromooctanoic acid is converted to the acid chloride using thionyl chloride (

) or oxalyl chloride (

).

- Reagent Choice: Thionyl chloride is preferred for scale-up due to the formation of gaseous byproducts (,), simplifying purification.
- Catalysis: DMF (dimethylformamide) is often added in catalytic amounts to form the reactive Vilsmeier-Haack intermediate, accelerating the conversion.

Reactivity Profile: The "Dual-Warhead" Mechanism

2-Bromooctanoyl chloride exhibits bifunctional electrophilicity. Understanding the hierarchy of reactivity is crucial for designing self-validating synthetic protocols.

Primary Reactivity: Nucleophilic Acyl Substitution

The acyl chloride moiety is the kinetic point of attack. It reacts rapidly with nucleophiles (amines, alcohols, thiols) to form amides, esters, or thioesters.

- Kinetics: Fast (). Occurs at to RT.
- Mechanism: Addition-Elimination.^[1]
- Outcome: The -bromo group remains intact, provided non-basic conditions or steric protection is maintained.

Secondary Reactivity: Nucleophilic Aliphatic Substitution (

)

Once the carbonyl is stabilized (e.g., converted to an amide), the

-carbon becomes the primary electrophilic site. The bromine atom is a facile leaving group.

- Kinetics: Slower (). Typically requires elevated temperatures or stronger nucleophiles.
- Mechanism: displacement.
- Utility: Allows for the formation of -amino, -thio, or -oxy derivatives after the lipid chain is attached to the scaffold.

Visualization of Reaction Pathways[2]



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Figure 1: Sequential reactivity logic. The acyl chloride reacts first (Blue path), preserving the alkyl bromide for subsequent functionalization (Red path).

Applications in Drug Development[11][12]

A. Lipid-Drug Conjugates (LDC)

2-Bromooctanoyl chloride is used to increase the lipophilicity of polar drugs, enhancing blood-brain barrier (BBB) penetration or cellular uptake. The 8-carbon chain provides a "Goldilocks" balance—sufficiently lipophilic to cross membranes but short enough to avoid micelle formation issues common with palmitoyl (C16) derivatives.

B. Peptidomimetics & N-Terminal Modification

In peptide chemistry, this reagent is used to "cap" the N-terminus. The resulting

-bromo amide is a versatile intermediate:

- **Macrocyclization:** Reaction with a cysteine thiol elsewhere in the peptide chain can form a thioether bridge, stabilizing the peptide conformation (stapled peptides).
- **Fragment Coupling:** The bromine can be displaced by an azide (for Click chemistry) or an amine (to mimic N-methylated amino acids).

Experimental Protocol: N-Acylation of a Primary Amine

Objective: Synthesis of N-benzyl-2-bromooctanamide. **Rationale:** This protocol demonstrates the chemoselective reaction of the acyl chloride over the alkyl bromide.

Reagents:

- Benzylamine (1.0 equiv)
- **2-Bromooctanoyl chloride** (1.1 equiv)[3]
- Triethylamine (, 1.2 equiv) - Scavenges HCl byproduct.
- Dichloromethane (DCM, anhydrous) - Solvent.

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask under Nitrogen (), dissolve Benzylamine (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (50 mL).
- Cooling: Cool the solution to using an ice bath. Critical: Low temperature prevents side reactions at the -bromo position.
- Addition: Add **2-Bromooctanoyl chloride** (11 mmol) dropwise via syringe over 15 minutes.
 - Observation: White precipitate (Triethylamine hydrochloride) will form immediately.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
 - Validation: Monitor by TLC (Hexane/EtOAc 4:1). The amine spot should disappear.
- Workup: Quench with saturated (aq). Extract with DCM (mL). Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.
- Purification: Dry over , filter, and concentrate. Purify via silica gel flash chromatography if necessary.

Handling, Stability & Safety (SDS Summary)

Hazard Classification:

- Corrosive (Skin Corr.[4] 1B): Causes severe skin burns and eye damage.[4]
- Lachrymator: Irritating to eyes and respiratory system.[5]
- Moisture Sensitive: Hydrolyzes rapidly to release HCl and 2-bromooctanoic acid.

Storage Protocol:

- Store under inert atmosphere (

or Ar).

- Keep refrigerated () to prevent slow elimination of HBr or hydrolysis.
- Container: Tightly sealed glass with Teflon-lined cap. Avoid metal containers due to corrosion risk.

References

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